REACTION_CXSMILES
|
[CH3:1][C:2](=[O:7])[C:3]([CH3:6])([CH3:5])[CH3:4].[C:8](=O)([O:12]CC)[O:9][CH2:10][CH3:11].CN(C)P(=O)(N(C)C)N(C)C.C(O)C>C1C=CC=CC=1>[CH2:10]([O:9][C:8](=[O:12])[CH2:1][C:2](=[O:7])[C:3]([CH3:6])([CH3:5])[CH3:4])[CH3:11]
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
CC(C(C)(C)C)=O
|
Name
|
|
Quantity
|
900 mL
|
Type
|
reactant
|
Smiles
|
C(OCC)(OCC)=O
|
Name
|
potassium tert.-butylate
|
Quantity
|
125 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
CN(P(N(C)C)(N(C)C)=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
slowly distilled off
|
Type
|
ADDITION
|
Details
|
After the ketone had been added
|
Type
|
ADDITION
|
Details
|
another 500 cc of benzene were added dropwise
|
Type
|
ADDITION
|
Details
|
The reaction mixture was then treated
|
Type
|
DISTILLATION
|
Details
|
distilled in the same way
|
Reaction Time |
9 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CC(C(C)(C)C)=O)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 54% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |